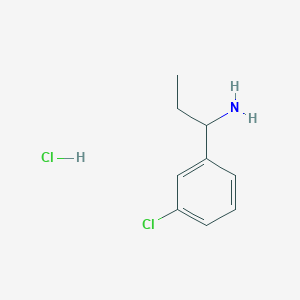

(R)-1-(3-Chlorophenyl)-1-propanamine

Description

Significance of Enantiomerically Pure Amines in Contemporary Organic Synthesis and Medicinal Chemistry

Enantiomerically pure amines are of paramount importance in the pharmaceutical and fine chemical industries. It is estimated that a significant percentage of small-molecule pharmaceuticals contain chiral amine scaffolds in their structures york.ac.uk. The biological systems in the human body are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the different enantiomers of a chiral drug can interact differently with receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects.

The synthesis of single-enantiomer drugs is, therefore, a major focus of modern medicinal chemistry. Enantiomerically pure amines serve as crucial building blocks, or synthons, in the construction of these complex chiral molecules researchgate.netsigmaaldrich.com. They are utilized in a variety of synthetic strategies, including asymmetric synthesis, where a chiral auxiliary or catalyst directs the formation of a specific enantiomer. Furthermore, chiral amines themselves can act as catalysts or ligands in asymmetric reactions, enabling the synthesis of other classes of chiral compounds with high enantiomeric purity. The development of efficient methods for producing enantiomerically pure amines, such as asymmetric reductive amination and enzymatic resolutions, remains an active area of research researchgate.netnih.gov.

Overview of (R)-1-(3-Chlorophenyl)-1-propanamine: A Compound of Scientific Inquiry

This compound is a specific chiral primary amine that has garnered interest within the scientific community, primarily as a potential intermediate and building block in the synthesis of more complex molecules. Its structure incorporates several key features that make it a valuable tool in chemical research.

The defining feature of this compound is its stereogenic center at the first carbon of the propanamine chain, directly attached to both the phenyl ring and the amino group. The "(R)" designation refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The molecule's core structure can be broken down into three key motifs:

The Chiral Propanamine Backbone: The three-carbon chain with a primary amine at the first position provides the basicity and nucleophilicity characteristic of amines, making it a reactive handle for further chemical modifications.

The 3-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring at the meta position influences the electronic properties of the aromatic ring and provides a site for potential cross-coupling reactions. This substitution can also impact the compound's lipophilicity and metabolic stability, which are important considerations in medicinal chemistry.

The (R)-Stereocenter: This specific stereochemical configuration is crucial for its potential applications in asymmetric synthesis and its interactions with chiral biological targets.

| Property | Value |

| IUPAC Name | (1R)-1-(3-chlorophenyl)propan-1-amine |

| Molecular Formula | C9H12ClN |

| Molecular Weight | 169.65 g/mol |

| Chirality | (R)-enantiomer |

While extensive, dedicated research on this compound is not widely published, its structural components suggest its relevance in several research areas. The synthesis of such chiral amines often involves either the resolution of a racemic mixture or an asymmetric synthesis from a prochiral precursor, such as 1-(3-chlorophenyl)propan-1-one medchemexpress.com.

The primary academic relevance of this compound lies in its potential use as a building block for the synthesis of biologically active compounds. The combination of a chiral amine and a substituted phenyl ring is a common feature in many pharmaceutical agents. For instance, related structures are investigated for their interaction with serotonin receptors and their potential as antidepressants or anxiolytics nih.gov.

Further research into this compound could involve its use as a chiral resolving agent for acidic compounds or as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The development of efficient and stereoselective synthetic routes to this compound and its derivatives remains a topic of interest for synthetic organic chemists.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13Cl2N |

|---|---|

Molecular Weight |

206.11 g/mol |

IUPAC Name |

1-(3-chlorophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H |

InChI Key |

WGBWFBWTSUGMNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)N.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of R 1 3 Chlorophenyl 1 Propanamine

Structural Elucidation Techniques

The precise three-dimensional arrangement of atoms in (R)-1-(3-Chlorophenyl)-1-propanamine is determined using a suite of powerful spectroscopic methods. These techniques provide a detailed map of the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the 3-chlorophenyl ring would typically appear as a complex multiplet in the downfield region (approximately 7.2-7.4 ppm). The benzylic proton, being adjacent to both the aromatic ring and the nitrogen atom, would likely resonate as a triplet around 4.1 ppm. The methylene (B1212753) protons of the propyl group would exhibit a multiplet at approximately 1.7-1.8 ppm, while the terminal methyl protons would appear as a triplet further upfield, around 0.9 ppm. The protons of the amine group would present a broad singlet, the chemical shift of which can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the 3-chlorophenyl ring would produce a series of signals in the aromatic region (typically 120-145 ppm). The carbon atom bearing the chlorine would have a distinct chemical shift within this range. The benzylic carbon, attached to the nitrogen, would be found further downfield in the aliphatic region (around 60 ppm). The methylene and methyl carbons of the propyl group would appear at higher field strengths (approximately 25 ppm and 10 ppm, respectively).

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made from the 1D spectra. COSY spectra would reveal the coupling relationships between adjacent protons, confirming the connectivity of the propyl chain and its attachment to the benzylic position. HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CHs | 7.2-7.4 (m) | 126-134 |

| C-Cl | - | 134-136 |

| Benzylic CH | 4.1 (t) | ~60 |

| CH₂ | 1.7-1.8 (m) | ~25 |

| CH₃ | 0.9 (t) | ~10 |

| NH₂ | variable (br s) | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would produce signals in the 1450-1600 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) would be expected to show absorption bands characteristic of the chlorophenyl chromophore. Typically, substituted benzene (B151609) rings exhibit a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) in the 250-280 nm range, arising from π to π* electronic transitions. The presence of the chlorine substituent may cause a slight red shift (bathochromic shift) of these absorption maxima.

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch (amine) | 3300-3500 (two bands) |

| IR | Aromatic C-H Stretch | 3000-3100 |

| IR | Aliphatic C-H Stretch | 2850-2960 |

| IR | Aromatic C=C Stretch | 1450-1600 |

| IR | C-Cl Stretch | 600-800 |

| UV-Vis | π → π* (E-band) | ~210-220 |

| UV-Vis | π → π* (B-band) | ~260-270 |

Note: These are expected values and can be influenced by the molecular environment and solvent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. This precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of this compound.

X-ray Crystallography for Absolute Configuration and Diastereomeric Salt Analysis

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. To achieve this for this compound, it would typically be crystallized as a salt with a chiral resolving agent of known absolute configuration, such as tartaric acid. The resulting diastereomeric salt would form a well-ordered crystal lattice. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms in the molecule. This allows for the unambiguous assignment of the (R) configuration at the chiral center. The analysis of the crystal packing can also provide insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Enantiomeric Purity Assessment Methodologies

Ensuring the enantiomeric purity of a chiral compound is crucial. Chiral High-Performance Liquid Chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique used to separate enantiomers. For the assessment of the enantiomeric purity of this compound, a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines.

A typical method would involve dissolving the sample in a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The separation is based on the differential interactions between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times. By comparing the peak area of the (R)-enantiomer to that of the (S)-enantiomer, the enantiomeric excess (% ee) can be accurately determined. The use of a UV detector, set to a wavelength where the compound absorbs strongly, would allow for sensitive and quantitative analysis.

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These are example parameters and would require optimization for the specific compound and column.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of enantiomers of volatile compounds. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For primary amines such as 1-(3-Chlorophenyl)-1-propanamine, direct analysis can be challenging due to their polarity and potential for peak tailing. Therefore, derivatization is a common strategy to improve chromatographic behavior and enhance enantioselectivity.

Research Findings:

The enantiomeric separation of structurally similar phenylethylamines, such as amphetamine and its derivatives, is well-established and often involves derivatization with a chiral reagent. A common approach is the reaction of the amine with reagents like (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC) to form diastereomeric amides. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.

For instance, in the analysis of amphetamine enantiomers, derivatization with TFAPC allows for baseline separation on a non-chiral column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The two diastereomers formed from the (R)- and (S)-enantiomers of the amine will exhibit distinct retention times, allowing for their quantification. The elution order of the diastereomers depends on the specific chiral derivatizing agent and the analyte.

Below is a representative data table illustrating the kind of results obtained from a chiral GC analysis of a related compound after derivatization.

Table 1: Representative Chiral GC Separation Data for Derivatized Amphetamine Enantiomers (Note: This data is illustrative for a structural analog and not specific to 1-(3-Chlorophenyl)-1-propanamine.)

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Derivatizing Agent | (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC) |

| Oven Program | 150°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R)-enantiomer derivative | 12.5 min |

| Retention Time (S)-enantiomer derivative | 12.8 min |

| Resolution (Rs) | > 1.5 |

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary Electrophoresis offers a high-efficiency alternative for the separation of chiral compounds, particularly for charged or chargeable molecules like amines. In CE, enantiomeric separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different electrophoretic mobilities and thus, separation.

Research Findings:

The enantioseparation of various cathinone (B1664624) derivatives, which are structurally related to 1-(3-Chlorophenyl)-1-propanamine, has been successfully achieved using CE with modified cyclodextrins. For primary amines, which are protonated at acidic pH, cationic enantiomers can interact with anionic chiral selectors like sulfated or carboxymethylated β-cyclodextrins.

The choice of the specific cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are critical parameters that must be optimized to achieve baseline separation. For example, studies on cathinone derivatives have shown that carboxymethyl-β-cyclodextrin in a low pH phosphate (B84403) buffer can provide excellent resolution of the enantiomers. The migration order depends on the relative strength of the interaction between each enantiomer and the chiral selector.

The following table presents typical experimental conditions and results for the chiral CE separation of a related phenylpropylamine analog.

Table 2: Illustrative Capillary Electrophoresis Conditions for Enantioseparation of a Phenylpropylamine Analog (Note: This data is illustrative for a structural analog and not specific to 1-(3-Chlorophenyl)-1-propanamine.)

| Parameter | Value |

| Capillary | Fused-silica (50 cm total length, 40 cm effective length, 50 µm ID) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) |

| Chiral Selector | 10 mM Carboxymethyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25°C |

| Detection | UV, 210 nm |

| Migration Time (R)-enantiomer | 8.2 min |

| Migration Time (S)-enantiomer | 8.5 min |

| Resolution (Rs) | > 2.0 |

Nuclear Magnetic Resonance (NMR) Based Enantiomeric Excess Determination Using Chiral Solvating Agents

NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound without the need for physical separation of the enantiomers. This is achieved by using a chiral solvating agent (CSA). In the presence of a CSA, the enantiomers of the analyte form rapidly exchanging diastereomeric solvates. These diastereomeric complexes exist in different magnetic environments, which can lead to the splitting of NMR signals for the enantiomers, allowing for their distinct observation and quantification.

Research Findings:

For primary amines, a variety of chiral solvating agents can be effective. These are typically chiral acids or alcohols that can interact with the amine through hydrogen bonding or acid-base interactions. Common examples include (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA), (R)-(-)-O-Acetyl-mandelic acid, and (R)-α-methoxyphenylacetic acid (MPA).

When a racemic or scalemic mixture of an amine like 1-(3-Chlorophenyl)-1-propanamine is dissolved in a suitable solvent (e.g., CDCl₃) with an enantiopure CSA, the protons near the chiral center of the amine will experience different chemical environments in the two diastereomeric complexes. This results in separate signals in the ¹H NMR spectrum, often for the α-proton or the protons of the ethyl group. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers, allowing for a precise determination of the enantiomeric excess.

The table below provides hypothetical data based on findings for similar primary amines, illustrating the expected chemical shift differences (ΔΔδ) upon addition of a chiral solvating agent.

Table 3: Representative ¹H NMR Data for Enantiomeric Discrimination of a Phenylpropylamine Analog Using a Chiral Solvating Agent (CSA) (Note: This data is illustrative for a structural analog and not specific to 1-(3-Chlorophenyl)-1-propanamine.)

| Parameter | Value |

| Spectrometer | 400 MHz |

| Solvent | CDCl₃ |

| Analyte | Racemic 1-phenyl-1-propanamine |

| Chiral Solvating Agent (CSA) | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) |

| Analyte Concentration | 10 mM |

| CSA Concentration | 20 mM (2 equivalents) |

| Observed Proton | α-CH proton |

| Chemical Shift (δ) of (R)-enantiomer complex | 4.15 ppm |

| Chemical Shift (δ) of (S)-enantiomer complex | 4.18 ppm |

| Chemical Shift Difference (ΔΔδ) | 0.03 ppm |

Theoretical and Computational Investigations of R 1 3 Chlorophenyl 1 Propanamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govmdpi.com A smaller gap generally suggests higher reactivity. For (R)-1-(3-Chlorophenyl)-1-propanamine, DFT calculations would determine the energies of the HOMO and LUMO, providing a quantitative measure of its electronic excitability.

The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting chemical reactivity. uni-muenchen.denumberanalytics.com It illustrates the charge distribution within a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, an MEP map would visualize the electrostatic potential on the molecule's surface, identifying the likely sites for intermolecular interactions. researchgate.net

Table 1: Hypothetical DFT Electronic Properties Data for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Value (eV) | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | Value (eV) | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | Value (eV) | Correlates with chemical reactivity and stability. researchgate.net |

Note: The values in this table are placeholders and would need to be determined by performing actual DFT calculations.

The three-dimensional structure of a molecule is critical to its function and properties. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms (conformers). nih.govbigchem.eu Computational methods can systematically explore the potential energy surface to locate these low-energy conformers. researchgate.net

Following conformational analysis, molecular geometry optimization is performed to find the most stable structure, corresponding to a minimum on the potential energy surface. chemrxiv.org This process yields precise information about bond lengths, bond angles, and dihedral angles.

Table 2: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C-Cl | Value (Å) |

| Bond Length | C-N | Value (Å) |

| Bond Angle | C-C-N | Value (°) |

Note: The values in this table are placeholders and would need to be determined by performing actual geometry optimization calculations.

DFT calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. researchgate.netmdpi.com For this compound, calculating the vibrational frequencies would allow for the theoretical assignment of its IR spectrum. nih.gov Similarly, the prediction of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental NMR data. uncw.edugithub.io

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations would allow for extensive conformational sampling of this compound, providing a more comprehensive understanding of its flexibility and the accessibility of different conformational states. Furthermore, MD simulations can be used to study intermolecular interactions by simulating the molecule in the presence of solvent molecules or other interacting species.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or reactions involving this compound, computational methods can be used to map out the reaction pathways, identify transition states, and calculate activation energies. scielo.brrsc.org This provides a detailed, step-by-step understanding of how the reaction proceeds, which is crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Prediction of Supramolecular Features and Noncovalent Interactions

The way molecules pack in the solid state and interact with each other is governed by supramolecular chemistry, which is dominated by noncovalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.netvu.nl Computational methods can predict the likely crystal packing of this compound and analyze the nature and strength of the noncovalent interactions that stabilize the crystal lattice. nih.govnih.gov Techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com Understanding these interactions is critical for predicting the physical properties of the solid material. researchgate.net

Preclinical and Molecular Pharmacological Research of R 1 3 Chlorophenyl 1 Propanamine and Its Analogs

Enzyme Inhibition Studies

Inhibition of Specific Enzyme Targets (e.g., Matrix Metalloproteinases, HMG-CoA Reductase, Neuraminidase, Lipoxygenase)

Currently, there is a lack of specific research data detailing the inhibitory effects of (R)-1-(3-Chlorophenyl)-1-propanamine or its direct analogs on several key enzyme targets. Extensive searches of scientific literature did not yield studies focused on the interaction of this compound with Matrix Metalloproteinases (MMPs), 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, neuraminidase, or lipoxygenase.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix, and their dysregulation is implicated in various diseases. dovepress.commdpi.com HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis, making it a primary target for lipid-lowering drugs. Neuraminidase is an enzyme on the surface of influenza viruses that is essential for the release of progeny virus particles from infected cells, and its inhibition is a key strategy for antiviral therapy. nih.govnih.gov Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.govnih.gov

While the broader class of phenylpropanolamine derivatives has been investigated for various pharmacological activities, specific inhibitory data for this compound against the aforementioned enzyme targets is not available in the current body of scientific literature. Future research may explore the potential of this compound and its analogs to interact with these and other enzymes.

Modulation of Cellular Metabolic Pathways

The influence of this compound and its analogs on cellular metabolic pathways remains an area with limited investigation. Scientific literature does not currently provide specific details on how these compounds may alter or modulate metabolic processes within cells.

Cellular metabolism encompasses a complex network of biochemical reactions essential for energy production, biosynthesis of cellular components, and detoxification. nih.gov The modulation of these pathways can have profound effects on cellular function and is a key mechanism of action for many therapeutic agents. For instance, the regulation of pathways such as glycolysis, fatty acid oxidation, and amino acid metabolism can impact cell fate and inflammatory responses. nih.gov

While some compounds with structural similarities may influence metabolic pathways, direct evidence linking this compound to the modulation of specific metabolic cascades is not presently documented. Further studies are required to elucidate any potential effects of this compound on cellular energy homeostasis or anabolic and catabolic processes.

Receptor Binding Profiling and Ligand-Receptor Interactions

Interaction with Neurotransmitter Receptors (e.g., Dopamine (B1211576) Receptors)

Detailed binding profiles and interaction studies of this compound with neurotransmitter receptors, specifically dopamine receptors, are not extensively documented in the available scientific literature. Dopamine receptors, which are G protein-coupled receptors (GPCRs), are crucial for various neurological processes, and their modulation is a key strategy in treating a range of neuropsychiatric disorders. sigmaaldrich.comwikipedia.orgnews-medical.net

The dopamine receptor family is divided into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. wikipedia.orgnews-medical.net Ligands can exhibit agonist, antagonist, or partial agonist activity at these receptors, leading to varied physiological responses. nih.gov

| Dopamine Receptor Subtype | Binding Affinity (Ki) for this compound | Functional Activity |

|---|---|---|

| D1 | Data not available | Data not available |

| D2 | Data not available | Data not available |

| D3 | Data not available | Data not available |

| D4 | Data not available | Data not available |

| D5 | Data not available | Data not available |

Modulatory Effects on G Protein-Coupled Receptors (GPCRs), including Calcium-Sensing Receptors and Cannabinoid Receptors

While direct studies on this compound are scarce, research on its analogs provides insight into potential modulatory effects on G protein-coupled receptors (GPCRs).

Calcium-Sensing Receptors (CaSRs): The calcium-sensing receptor is a Class C GPCR that plays a vital role in maintaining calcium homeostasis. Information regarding the interaction of analogs with this receptor is not available in the provided search results.

Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in a wide range of physiological processes. nih.govunimi.itjbclinpharm.orgnih.gov An analog containing a chlorophenyl group, PSNCBAM-1 (1-(4-Chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl) pyridin-2-yl)phenyl)urea), has been identified as a potent allosteric antagonist for the CB1 receptor. unimi.itfrontiersin.org This compound has been shown to reduce appetite and body weight in animal models. unimi.itfrontiersin.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous ligands.

The table below summarizes the activity of this analog at the CB1 receptor.

| Analog | Receptor Target | Activity | Reported Effects |

|---|---|---|---|

| PSNCBAM-1 | Cannabinoid Receptor 1 (CB1) | Potent Allosteric Antagonist | Reduced appetite and body weight in rats |

Activation or Antagonism of Immune Receptors (e.g., Toll-like Receptor-4)

There is currently no scientific literature available that describes the activation or antagonism of Toll-like Receptor-4 (TLR4) by this compound or its close structural analogs.

Toll-like receptors are a class of pattern recognition receptors that play a fundamental role in the innate immune system. nih.govresearchgate.netnih.gov TLR4, in particular, is known for its recognition of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a pro-inflammatory response. molecular-interactions.siunimib.it The modulation of TLR4 activity, either through agonism or antagonism, is an area of active research for the development of therapies for a variety of conditions, including sepsis and inflammatory diseases. nih.govmolecular-interactions.siunimib.it

The potential for this compound to interact with TLR4 has not been investigated. Therefore, no data on its ability to either activate or block this immune receptor is available. Future immunological studies would be necessary to determine if this compound has any effect on TLR4 signaling pathways.

In Vitro Cellular and Biochemical Activities

The antimicrobial and antibacterial potential of compounds structurally related to this compound has been a subject of scientific inquiry. Research into synthetic 1,3-bis(aryloxy)propan-2-amines has revealed notable activity against Gram-positive bacteria. A study evaluating 22 compounds of this class demonstrated that their efficacy is influenced by the nature and position of substituents on the aromatic ring.

Four specific analogs, CPD18, CPD20, CPD21, and CPD22, exhibited antibacterial properties at a concentration of 10 μg/ml. Their activity was selective for Gram-positive bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes. Notably, compounds CPD20 and CPD22 were effective against all three tested Gram-positive species. The minimal inhibitory concentrations (MICs) for these compounds were determined to be in the range of 2.5–10 μg/ml, suggesting a bactericidal mechanism of action. Further testing against methicillin-resistant S. aureus (MRSA) strains highlighted CPD20 as a particularly promising agent, with a consistent MIC value of 2.5 μg/ml across all tested MRSA strains. researchgate.net

In another study, α,ω-diacyl-substituted analogues of polyamines were synthesized and evaluated for their antibacterial properties. One particular analogue, 15d, demonstrated potent antibacterial activity with no detectable cytotoxicity or hemolytic effects. This compound was shown to completely inhibit the growth of S. aureus, MRSA, and Bacillus cereus at a concentration of 4.4 μM. The mechanism of action for analogue 15d appears to involve targeting the bacterial membrane. semanticscholar.org

The table below summarizes the minimal inhibitory concentrations (MIC) of selected 1,3-bis(aryloxy)propan-2-amine analogs against various bacterial strains. researchgate.net

| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | S. pyogenes (ATCC 19615) | MRSA (USA 300) |

| CPD18 | 5 µg/mL | >10 µg/mL | 10 µg/mL | 10 µg/mL |

| CPD20 | 2.5 µg/mL | 5 µg/mL | 2.5 µg/mL | 2.5 µg/mL |

| CPD21 | 10 µg/mL | >10 µg/mL | 10 µg/mL | 10 µg/mL |

| CPD22 | 5 µg/mL | 10 µg/mL | 5 µg/mL | 5 µg/mL |

Analogs of this compound have been investigated for their potential as antimalarial agents. A study focusing on 1-aryl-3-substituted propanol (B110389) derivatives reported their in vitro activity against the 3D7 strain of Plasmodium falciparum. Several of these compounds exhibited significant antimalarial effects, with twelve of them showing an IC50 value lower than 1 µM. nih.gov

Further research into 3-hydroxy-propanamidines has identified them as a promising class of antiplasmodial agents. The most active compound in this series demonstrated excellent in vitro activity, with nanomolar inhibition of both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. Specifically, this compound had IC50 values of 5 nM and 12 nM against the 3D7 and Dd2 strains, respectively, alongside low cytotoxicity in human cells. researchgate.net

The development of new 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives has also yielded promising results. These compounds were tested against the chloroquine-resistant W2 strain and the 3D7 strain of P. falciparum. One derivative, 1m, was identified as a particularly potent candidate, with IC50 values of 0.07 µM on the W2 strain and 0.06 µM on the 3D7 strain. This compound also exhibited a favorable cytotoxicity profile against human HepG2 cells. mdpi.com

The table below presents the in vitro antimalarial activity of selected analog classes against P. falciparum strains.

| Compound Class | P. falciparum Strain(s) | Potency (IC50) |

| 1-Aryl-3-substituted propanol derivatives | 3D7 | < 1 µM for 12 compounds nih.gov |

| 3-Hydroxy-propanamidines | 3D7 (sensitive), Dd2 (resistant) | 5 nM (3D7), 12 nM (Dd2) researchgate.net |

| 1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes (e.g., derivative 1m) | W2 (resistant), 3D7 | 0.07 µM (W2), 0.06 µM (3D7) mdpi.com |

The cytotoxic potential of various analogs of this compound against different cancer cell lines has been explored in several studies. A series of synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives were evaluated for their effects on MDA-MB-468, PC-12, and MCF-7 cancer cell lines. Among the eleven compounds tested, compound 5b, which has a 2-chlorophenyl substituent, was found to be the most potent derivative against MCF-7 cells, with an IC50 value of 0.2±0.01 µM. frontiersin.orgnih.gov Other compounds in the series, 5k and 5g, also showed strong cytotoxic activity against MDA-MB-468 and PC-12 cells, with IC50 values of 0.6±0.04 µM and 0.43±0.06 µM, respectively. nih.gov The mechanism of action for these compounds appears to be related to the induction of apoptosis. frontiersin.orgnih.gov

In a separate study, eleven phenylacetamide derivatives were synthesized and tested for their cytotoxicity against the same three cancer cell lines. The results indicated that these compounds inhibited the growth of the cell lines in a dose-dependent manner. Derivative 3d was particularly effective, showing an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. Compounds 3c and 3d also demonstrated significant cytotoxic effects against MCF-7 cells, with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. The cytotoxic effects of these phenylacetamide derivatives are thought to be mediated through the induction of apoptosis. mdpi.com

The table below summarizes the IC50 values of selected phthalimide and phenylacetamide derivatives on various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Phthalimide Derivative 5b | MCF-7 | 0.2 ± 0.01 frontiersin.orgnih.gov |

| Phthalimide Derivative 5k | MDA-MB-468 | 0.6 ± 0.04 nih.gov |

| Phthalimide Derivative 5g | PC-12 | 0.43 ± 0.06 nih.gov |

| Phenylacetamide Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 mdpi.com |

| Phenylacetamide Derivative 3d | PC-12 | 0.6 ± 0.08 mdpi.com |

| Phenylacetamide Derivative 3c | MCF-7 | 0.7 ± 0.08 mdpi.com |

The type III secretion system (T3SS) is a critical virulence mechanism for many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This system injects bacterial effector proteins directly into host cells, which is essential for establishing and spreading infection. Consequently, the T3SS is a promising target for the development of new anti-infective therapies.

A high-throughput screening of a large compound library led to the discovery of inhibitors of the P. aeruginosa T3SS. Among the most promising inhibitors was a class of phenoxyacetamides. Structure-activity relationship studies of this series revealed a strict requirement for the R-enantiomer at the stereocenter for inhibitory activity. These compounds were shown to selectively inhibit type III secretion with minimal cytotoxicity and no effect on bacterial growth. The inhibitors also demonstrated the ability to block the translocation of T3SS effectors into mammalian cells in culture.

Further research has shown that these inhibitors are also effective against the T3SS of other pathogens, such as Yersinia pestis. The mechanism of inhibition appears to be related to the disruption of the secretion apparatus, which in turn affects the regulation of T3SS gene expression.

The table below highlights the key findings related to the inhibition of the P. aeruginosa T3SS by phenoxyacetamide analogs.

| Feature | Observation |

| Target | Pseudomonas aeruginosa Type III Secretion System (T3SS) |

| Compound Class | Phenoxyacetamides |

| Stereochemistry | Strict requirement for the R-enantiomer |

| Mechanism | Inhibition of T3SS-mediated secretion and translocation of effector proteins |

| Selectivity | Minimal cytotoxicity and no effect on bacterial growth |

| Cross-reactivity | Also inhibits T3SS in Yersinia pestis |

Investigations into Antioxidant Mechanisms

While specific studies on the antioxidant mechanisms of this compound are not extensively documented, the potential for antioxidant activity can be inferred from the general chemical properties of related compounds. The primary mechanisms by which chemical compounds exert antioxidant effects include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). The efficiency of these mechanisms is largely dependent on the molecular structure of the compound.

For amine-containing compounds, the nitrogen atom can play a role in antioxidant activity. The lone pair of electrons on the nitrogen can participate in electron donation, which is a key step in the neutralization of free radicals. The presence of an aromatic ring, such as the chlorophenyl group in this compound, can also contribute to antioxidant activity by stabilizing the radical species formed after donation of a hydrogen atom or an electron through resonance.

The main antioxidant mechanisms can be summarized as follows:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive than the initial free radical.

Single Electron Transfer-Proton Transfer (SETPT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. The radical cation then transfers a proton to the anion, resulting in a neutral antioxidant molecule and a neutralized radical species.

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton to form an anion. This anion then donates an electron to the free radical, neutralizing it and forming a radical from the antioxidant.

The specific mechanism that would be favored by this compound or its analogs would depend on factors such as bond dissociation energies, ionization potentials, and the polarity of the surrounding environment. Computational studies, such as those using density functional theory (DFT), can be employed to predict the most likely antioxidant mechanism for a given compound by calculating these thermodynamic parameters.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Chiral Center Configuration on Enantioselective Biological Activity

Chirality, a fundamental property of many drug molecules, plays a pivotal role in their interaction with biological systems. Due to the stereospecific nature of biological targets like receptors and transporters, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com The presence of a chiral center in 1-phenylpropanamine derivatives, including (R)-1-(3-Chlorophenyl)-1-propanamine, means they exist as two non-superimposable mirror images, or enantiomers (R and S).

The configuration of this chiral center is a critical determinant of a compound's biological activity. For many synthetic cathinones and related phenylethylamines, one enantiomer typically exhibits greater potency and a more pronounced physiological effect than the other. researchgate.net For instance, in the case of the related compound mephedrone, the R-enantiomer is primarily responsible for its rewarding effects, while the S-enantiomer is a more potent serotonin releaser. nih.gov This highlights how stereochemistry can separate the desired therapeutic effects from adverse or addictive properties. nih.gov

| Compound/Class | Enantiomer | Observed Biological Activity/Potency |

| Mephedrone | R-enantiomer | Primarily responsible for rewarding effects and greater locomotor activation. nih.gov |

| Mephedrone | S-enantiomer | 50-fold more potent as a 5-HT (serotonin) releaser. nih.gov |

| Methcathinone | S-enantiomer | Possesses stronger stimulant effects than the (R)-enantiomer. researchgate.net |

| 3,4-Methylenedioxy-N-methylamphetamine (MDMA) | R-enantiomer | Shows highly selective transport by all monoamine transporters. nih.gov |

| Epinephrine & Norepinephrine | R-(-)-enantiomers | The pharmacologically active enantiomers with much higher affinity for adrenergic receptors. nih.gov |

Role of Aromatic Substituents, including the Chloro Group, on Compound Potency and Selectivity

The nature and position of substituents on the aromatic ring of 1-phenylpropanamine derivatives have a profound impact on their potency and selectivity for different monoamine transporters (MATs), namely the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov These transporters are key regulators of neurotransmission, and their modulation is the basis for the therapeutic effects of many antidepressants and the psychoactive effects of various stimulants. nih.gov

The presence of a halogen atom, such as the chloro group in this compound, can significantly alter the compound's binding affinity and functional activity at MATs. acs.org The position of this substituent is also critical. Generally, meta-substituted cathinones have been reported to induce higher psychostimulant effects than their para-analogs at the same dose, which is consistent with an increased affinity for DAT. acs.org Conversely, para-substituted derivatives often exhibit a higher serotonergic profile. acs.org

The electronic properties and size of the substituent influence its interaction with the binding pocket of the transporter. For instance, the introduction of bulkier substituents at the meta- or para- position of methcathinone has been shown to decrease its potency as a DAT releasing agent. acs.org The binding of these compounds to the S1 site of monoamine transporters is a key step in their mechanism of action, and the aromatic ring and its substituents interact with specific subsites within this binding pocket. nih.gov

| Compound/Analog Class | Aromatic Substitution | Impact on Potency and Selectivity |

| Methcathinone Analogs | Meta-substitution | Increased affinity for DAT and higher psychostimulant effects compared to para-analogs. acs.org |

| Methcathinone Analogs | Para-substitution | Higher serotonergic profile and greater 5-HT release compared to meta-analogs. acs.org |

| Methcathinone Analogs | Bulkier meta- or para-substituents | Decreased potency as a DAT releasing agent. acs.org |

| Methylone | Methylenedioxy ring | Acts as a releasing agent at DAT, NET, and SERT. nih.gov |

| MDPV | Methylenedioxy group | Removal of this group has a negligible effect on its action as a DA reuptake inhibitor. nih.gov |

Influence of Side Chain Modifications on Pharmacological Profiles and Target Affinity

Modifications to the side chain of 1-phenylpropanamine derivatives, including alterations to the alkyl group and the amine, can dramatically alter their pharmacological profiles and their affinity for specific biological targets. nih.gov These structural changes can influence whether a compound acts as a substrate (releaser) or a blocker (reuptake inhibitor) at monoamine transporters, and can also shift its selectivity between DAT, NET, and SERT. nih.gov

For example, increasing the size of the α-substituent on the side chain is a key structural feature that impacts the compound's mechanism of action. nih.gov Similarly, substituents on the terminal amine play a significant role. The presence of a pyrrolidine ring, as seen in compounds like α-PVP and MDPV, generally leads to potent reuptake inhibition at DAT and NET, with much lower activity at SERT. nih.gov

In a series of 2-(4-methylsulfonylaminophenyl)propanamide TRPV1 antagonists, modifications to the propanamide portion (the B-region) and the N-benzyl group (the C-region) were investigated. The stereospecificity of these interactions was highlighted by the fact that the (S)-isomer of the parent compound was significantly more potent than the (R)-isomer. researchgate.net This demonstrates that even subtle changes in the side chain can have a substantial impact on biological activity, often in a stereospecific manner.

| Compound | Side Chain Modification | Resulting Pharmacological Profile |

| MDPV | Pyrrolidine ring and α-propyl group | Potent DA reuptake inhibitor. nih.gov |

| Naphyrone | Pyrrolidinyl group and extended α-substituent | Potent inhibitor at DAT, NET, and SERT. nih.gov |

| 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists | (S)-configuration of the propanamide | Marked selectivity and higher potency compared to the (R)-isomer. researchgate.net |

| MDPV Analog (amphetamine analog) | Removal of the carbonyl group | Reduced potency as a DA reuptake inhibitor by about 8-fold. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling in Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov These methods are instrumental in the design and optimization of new drug candidates.

QSAR models use statistical methods to correlate variations in the chemical structure of a series of compounds with their observed biological activities. By identifying key structural features that contribute positively or negatively to a desired pharmacological effect, QSAR can guide the synthesis of more potent and selective molecules. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. This "pharmacophore" represents the key interaction points between the ligand and the receptor. A docking study of a potent propanamide TRPV1 antagonist with a homology model of the receptor identified crucial hydrogen bonds that contribute to its stereospecific potency. researchgate.net Such models are invaluable for designing new compounds with improved affinity and selectivity. The development of these computational models allows for a more rational and efficient approach to drug discovery, helping to predict the activity of novel compounds before they are synthesized.

Applications of R 1 3 Chlorophenyl 1 Propanamine in Organic Synthesis and Medicinal Chemistry Research

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality of (R)-1-(3-Chlorophenyl)-1-propanamine makes it an excellent starting material or intermediate for the synthesis of more complex chiral molecules. In asymmetric synthesis, the goal is to produce a single enantiomer of a target molecule, which is critical in drug development as different enantiomers can have vastly different biological activities. The use of pre-existing chiral molecules, often referred to as the "chiral pool," is a common and effective strategy to achieve this. This compound serves as a readily available source of a specific stereocenter that can be incorporated into a larger molecular framework, guiding the stereochemical outcome of subsequent reactions.

The presence of the amine and the chloro-substituted phenyl ring provides reactive sites for a variety of chemical transformations. The amine group can be readily acylated, alkylated, or used to form imines, while the aromatic ring can participate in various coupling reactions. This versatility allows for the construction of a wide array of complex structures with controlled stereochemistry.

Precursor to Biologically Active Compounds and Drug Intermediates

A significant application of chiral building blocks like this compound is in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of Lorcaserin, an anti-obesity drug. While the direct precursor to Lorcaserin is the closely related (R)-2-(3-chlorophenyl)propan-1-amine, the synthetic strategies employed highlight the importance of such chiral phenylpropanamine scaffolds. nih.govresearchgate.net The synthesis of Lorcaserin involves the acylation of the chiral amine followed by cyclization to form the final tetracyclic drug molecule. researchgate.net The (R)-configuration of the starting amine is crucial for the drug's efficacy and selectivity.

The following table summarizes the key synthetic step involving a chiral phenylpropanamine in the preparation of Lorcaserin.

| Reactant | Reagent | Product | Significance |

| (R)-2-(3-chlorophenyl)propan-1-amine | Chloroacetyl chloride | N-((R)-2-(3-chlorophenyl)propyl)-2-chloroacetamide | Formation of the amide bond, a key step towards cyclization. researchgate.net |

This example underscores the value of this compound and its analogs as key intermediates in the pharmaceutical industry, enabling the efficient and stereoselective synthesis of complex drug molecules.

Employment as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Beyond its role as a structural component, this compound and its derivatives have potential applications as chiral ligands or auxiliaries in asymmetric catalysis. In this context, a small amount of a chiral molecule is used to control the stereochemical outcome of a chemical reaction, generating a large quantity of a chiral product.

Chiral auxiliaries are temporarily attached to a substrate, direct the stereoselective course of a reaction, and are subsequently removed. The structural features of this compound, particularly the stereogenic center adjacent to a reactive amino group, are well-suited for its use as a chiral auxiliary. For instance, it can be condensed with a carbonyl compound to form a chiral imine, which can then undergo diastereoselective reactions.

Chiral ligands , on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereoselectivity of the catalyzed reaction. Derivatives of this compound can be synthesized to incorporate additional coordinating groups, such as phosphines or other nitrogen-containing heterocycles, making them effective ligands for a variety of metal-catalyzed asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. While specific examples directly employing this compound are not extensively documented in readily available literature, the broader class of chiral phenylethylamines and their derivatives are widely used and have proven to be highly effective in this capacity.

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. The development of potent and selective chemical probes is crucial for understanding disease mechanisms and for validating new drug targets.

The this compound scaffold, with its defined stereochemistry and functional groups amenable to modification, represents a potential starting point for the design and synthesis of novel chemical probes. By attaching reporter groups, such as fluorescent tags or radioactive isotopes, to derivatives of this compound, researchers could potentially visualize and track the distribution and interaction of these molecules within cells or tissues.

For example, the phenylpropanamine core is present in many centrally active compounds. By modifying the structure of this compound, it might be possible to develop probes that selectively target specific receptors or transporters in the brain, aiding in the study of neurological disorders. While the direct application of this compound in published chemical probes is not yet prominent, its structural motifs are relevant to the design of such tools.

Contribution to the Discovery and Rational Design of Novel Chemical Entities

The study of molecules like this compound and its analogs contributes significantly to the field of medicinal chemistry and the rational design of new drugs. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, chemists can develop structure-activity relationships (SAR).

SAR studies provide valuable insights into how specific structural features of a molecule influence its interaction with a biological target. For instance, modifying the substitution pattern on the phenyl ring or altering the groups attached to the amine can lead to changes in potency, selectivity, and pharmacokinetic properties. This information is critical for optimizing lead compounds and designing new drugs with improved therapeutic profiles.

The phenylpropanamine skeleton is a common feature in a variety of biologically active compounds, including stimulants, antidepressants, and anorectics. The knowledge gained from studying the SAR of derivatives of this compound can be applied to the design of novel therapeutic agents targeting a range of diseases. The chloro-substitution on the phenyl ring, for example, can influence the molecule's metabolic stability and its ability to cross the blood-brain barrier, factors that are crucial in the design of central nervous system (CNS) drugs.

Future Research Directions and Academic Prospects

Advancements in Green and Sustainable Stereoselective Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines is a cornerstone of the pharmaceutical and fine chemical industries. Historically, many processes have relied on methods that are not environmentally friendly. The future of synthesizing chiral amines like (R)-1-(3-Chlorophenyl)-1-propanamine is geared towards green and sustainable methodologies that offer high atom economy, use less hazardous reagents, and reduce waste.

One of the most promising green strategies is asymmetric hydrogenation . This method often employs transition metal catalysts with chiral ligands to achieve high enantioselectivity. drugbank.commedchemexpress.com The direct hydrogenation of prochiral imines is a highly atom-economical route to chiral amines, with water or hydrogen gas as the only byproduct. medchemexpress.com Future research will likely focus on developing more efficient and recyclable catalysts, including those based on earth-abundant metals, to further enhance the sustainability of this process.

Biocatalysis has emerged as a powerful and inherently green approach for chiral amine synthesis. prepchem.com Enzymes such as transaminases, amine dehydrogenases, and imine reductases can catalyze the stereoselective synthesis of chiral amines with exceptional enantiomeric excess and under mild reaction conditions. prepchem.comscbt.com The use of whole-cell biocatalysts can further simplify the process by providing the necessary enzymes and cofactor regeneration systems in a self-contained manner. Future advancements will involve enzyme engineering to broaden the substrate scope and improve the stability and activity of these biocatalysts, making them even more attractive for industrial-scale synthesis.

Furthermore, the development of one-pot and cascade reactions represents a significant step towards more sustainable chemical manufacturing. nih.gov These processes combine multiple synthetic steps into a single operation, which minimizes the need for purification of intermediates, reduces solvent usage, and saves time and energy. Integrating biocatalytic steps into chemical synthesis cascades is a particularly exciting area of research that holds great promise for the efficient and green production of complex chiral amines.

| Synthesis Strategy | Key Advantages | Future Research Focus |

| Asymmetric Hydrogenation | High atom economy, high enantioselectivity, often uses H2 as a clean reductant. drugbank.commedchemexpress.com | Development of catalysts based on earth-abundant metals, catalyst recycling. |

| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions, use of renewable resources. prepchem.comscbt.com | Enzyme engineering for broader substrate scope and enhanced stability. scbt.com |

| One-Pot/Cascade Reactions | Reduced waste, solvent, and energy consumption; increased efficiency. nih.gov | Integration of biocatalytic and chemocatalytic steps. |

Elucidation of Undiscovered Molecular Mechanisms of Action

While the synthetic routes to this compound are being refined, a significant area for future research lies in a deeper understanding of its molecular mechanisms of action. For many chiral amines, the precise interactions with biological targets that lead to their pharmacological effects are not fully understood. Future investigations should aim to identify and characterize the specific receptors, enzymes, or ion channels with which this compound and its analogues interact.

Advanced techniques in chemical biology and pharmacology, such as affinity chromatography, photoaffinity labeling, and proteomics, can be employed to isolate and identify the binding partners of this compound. Subsequent biophysical studies, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can then be used to quantify the binding affinity and thermodynamics of these interactions.

Moreover, elucidating the downstream signaling pathways that are modulated by the binding of the compound to its target is crucial. This could involve studying changes in second messenger concentrations, protein phosphorylation cascades, and gene expression profiles. A comprehensive understanding of the molecular mechanism of action will not only provide a more complete picture of the compound's biological activity but also pave the way for the rational design of new drugs with improved efficacy and fewer side effects. The cytotoxic effects of some 3-substituted propylamines have been linked to oxidative deamination, a potential mechanism to explore for this compound class. nih.gov

Computational-Aided Rational Design of Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these approaches offer a powerful strategy for the rational design of next-generation analogues with enhanced therapeutic properties. By combining computational methods with synthetic chemistry, researchers can accelerate the discovery and optimization of new drug candidates.

Virtual screening can be used to search large chemical databases for compounds that are structurally similar to this compound and are predicted to have favorable binding interactions with a specific biological target. scbt.com Molecular docking simulations can then be employed to predict the binding modes and affinities of these "hits," allowing for the prioritization of compounds for synthesis and experimental testing.

Once a lead compound is identified, de novo design algorithms can be used to generate novel molecular structures that are optimized for binding to the target's active site. scbt.com These methods can suggest modifications to the this compound scaffold that could improve potency, selectivity, and pharmacokinetic properties. For instance, computational studies can guide the introduction of new functional groups to enhance interactions with the target or to block metabolic pathways that lead to inactivation of the drug.

| Computational Approach | Application in Drug Design | Potential Outcome |

| Virtual Screening | High-throughput screening of compound libraries. scbt.com | Identification of new lead compounds. |

| Molecular Docking | Prediction of binding modes and affinities. | Prioritization of candidates for synthesis. |

| De Novo Design | Generation of novel molecular structures. scbt.com | Design of analogues with improved properties. |

Exploration of New Therapeutic Areas and Research Applications

The chemical scaffold of this compound is versatile and holds potential for applications in various therapeutic areas beyond its currently known activities. Future research should focus on systematically exploring the pharmacological profile of this compound and its analogues in a wide range of biological assays and disease models.

High-throughput screening (HTS) of this compound and a library of its derivatives against a diverse panel of biological targets could uncover unexpected therapeutic opportunities. This could include screening for activity against different types of cancers, infectious diseases, inflammatory disorders, and neurological conditions.

Furthermore, this chiral amine could serve as a valuable tool for basic research. For example, it could be used as a chemical probe to study the function of specific biological pathways or as a starting point for the development of new imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The exploration of new therapeutic areas and research applications will undoubtedly expand the utility and impact of this important class of molecules.

Q & A

Q. What are the standard synthetic routes for (R)-1-(3-Chlorophenyl)-1-propanamine, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including:

- Chiral resolution : Starting from racemic mixtures, chiral auxiliaries or enzymatic methods (e.g., lipase-catalyzed kinetic resolution) can isolate the (R)-enantiomer .

- Amination : A propanamine backbone is introduced via reductive amination of 3-chlorophenylpropanone using catalysts like sodium cyanoborohydride in methanol .

- Purification : Crystallization or chromatography (e.g., silica gel or chiral HPLC) ensures ≥95% purity. Reaction conditions (e.g., pH 8–9, 0–5°C) minimize side reactions like over-alkylation .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Prevents exothermic side reactions |

| Catalyst | NaBH₃CN, Pd/C | Enhances selectivity and yield |

| Solvent | Methanol, THF | Balances solubility and reactivity |

Q. How is the stereochemical purity of this compound validated?

Methodological validation includes:

- Chiral HPLC : Using columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases to separate enantiomers .

- Optical Rotation : Comparing observed [α]D values with literature data (e.g., ≥98% ee corresponds to [α]D = +15° to +20° in methanol) .

- NMR Spectroscopy : ¹H/¹³C NMR analysis confirms regiochemistry; NOESY detects spatial proximity of the chiral center to the aryl group .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity be resolved?

Discrepancies in activity (e.g., receptor affinity variations) may arise from:

- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO) can alter binding kinetics .

- Structural Analogs : Compare activity with derivatives (e.g., 3-fluorophenyl or 4-chlorophenyl analogs) to isolate substituent effects .

- Molecular Dynamics Simulations : Model interactions with targets (e.g., serotonin transporters) to identify critical binding residues .

Q. Example Data Contradiction :

| Study | Reported IC₅₀ (nM) | Assay System |

|---|---|---|

| A | 120 ± 15 | HEK293 cells |

| B | 250 ± 30 | Radioligand binding |

| Resolution: Study A used live cells with endogenous transporters, while Study B used purified proteins, affecting ligand accessibility. |

Q. What advanced strategies improve enantiomeric excess (ee) in large-scale synthesis?

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to directly generate the (R)-enantiomer .

- Enzymatic Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts to achieve >99% ee .

- Continuous Flow Systems : Enhance reproducibility and scalability while maintaining tight control over reaction parameters .

Case Study : A flow reactor achieved 97% ee and 85% yield by optimizing residence time (30 min) and pressure (2 bar) .

Q. How does the chlorine substituent’s position (3- vs. 4-) on the phenyl ring affect pharmacological properties?

- Meta (3-) Substitution : Reduces steric hindrance, enhancing interactions with planar binding pockets (e.g., monoamine transporters) .

- Para (4-) Substitution : Increases metabolic stability due to reduced CYP450 oxidation susceptibility .

- Comparative Data :

| Substituent | LogP | EC₅₀ (Dopamine D2) |

|---|---|---|

| 3-Cl | 2.8 | 150 nM |

| 4-Cl | 2.9 | 320 nM |

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

- LC-HRMS : Identifies oxidative metabolites (e.g., N-oxide or dechlorinated byproducts) .

- Stability Studies : Incubate the compound in simulated gastric fluid (pH 2) or plasma (37°C) to track hydrolysis .

- X-ray Crystallography : Resolves degradation-induced conformational changes in co-crystallized targets .

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

- Molecular Docking : Screen virtual libraries against off-target receptors (e.g., histamine H3) to prioritize analogs with reduced polypharmacology .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.